molecular formula C26H23BrN2O4 B2785766 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate CAS No. 361159-04-8

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate

カタログ番号: B2785766
CAS番号: 361159-04-8
分子量: 507.384
InChIキー: HKDRMOYIKCOVEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate is a useful research compound. Its molecular formula is C26H23BrN2O4 and its molecular weight is 507.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H22BrN2O4
  • Molecular Weight : 494.37 g/mol
  • Structure : The compound features a benzo[de]isoquinoline core with a piperidine substituent and a bromobenzoate moiety, which may influence its biological interactions.

Biological Activity

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, insights can be drawn from related compounds.

Anti-inflammatory Activity

Research indicates that derivatives of benzo[de]isoquinoline can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. For instance, compounds with similar scaffolds have been shown to reduce IL-1β release and pyroptosis in macrophages, suggesting that this compound may share similar mechanisms of action .

Anticancer Potential

Compounds containing piperidine and isoquinoline structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of the dioxo group may enhance these effects by promoting apoptosis or inhibiting cell proliferation pathways. In vitro studies on similar compounds have shown significant reductions in cell viability in cancer models, warranting further investigation into this compound's efficacy .

The precise mechanisms through which this compound exerts its biological effects remain to be elucidated. However, based on related studies:

  • NLRP3 Inhibition : Compounds targeting the NLRP3 inflammasome could prevent the activation of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest in cancer cells, potentially through the modulation of cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : The ability to trigger apoptotic pathways may be linked to the compound's structural features.

Case Studies and Research Findings

A few relevant studies provide insights into the potential biological activities:

StudyFindings
Study on NLRP3 inhibitorsIdentified several compounds that effectively inhibited IL-1β release in macrophages, suggesting a potential pathway for 2-(1,3-dioxo...) .
Anticancer screeningSimilar benzo[de]isoquinoline derivatives showed cytotoxicity against multiple cancer cell lines with IC50 values in low micromolar ranges .
Structure-activity relationship (SAR) analysisDemonstrated that modifications in the piperidine and benzoate moieties significantly affected biological activity .

特性

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O4/c27-18-9-7-17(8-10-18)26(32)33-16-15-29-24(30)20-6-4-5-19-22(28-13-2-1-3-14-28)12-11-21(23(19)20)25(29)31/h4-12H,1-3,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDRMOYIKCOVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。